

cis,cis-Dimethyl Muconate: A Versatile Platform Chemical from Biomass

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

cis,cis-Dimethyl muconate (ccDM) is a promising bio-based platform chemical derived from lignocellulosic biomass. Its conjugated double bond system and terminal ester functionalities make it a versatile precursor for a range of value-added chemicals, including polymers and potentially pharmaceutical intermediates. This technical guide provides a comprehensive overview of the production of ccDM from biomass, detailing the microbial synthesis of its precursor, cis,cis-muconic acid (ccMA), and subsequent chemical esterification. This document includes quantitative data on production metrics, detailed experimental protocols, and visualizations of the key pathways involved.

Introduction

The transition to a bio-based economy necessitates the development of sustainable routes to platform chemicals traditionally derived from petrochemical sources. cis,cis-Muconic acid (ccMA), a C6 dicarboxylic acid, has emerged as a key target in this endeavor.[1] It can be produced microbially from renewable feedstocks such as glucose and lignin-derived aromatic compounds.[2] Subsequent esterification of ccMA yields cis,cis-dimethyl muconate (ccDM), a more volatile and soluble derivative suitable for a variety of chemical transformations. This guide focuses on the production of ccDM from biomass, providing a technical resource for researchers in the fields of metabolic engineering, synthetic chemistry, and drug development.

Microbial Production of cis,cis-Muconic Acid from Biomass

The cornerstone of bio-based ccDM production is the efficient microbial synthesis of ccMA. Two primary pathways have been engineered in various microbial hosts: the shikimate pathway for the conversion of sugars and catabolic pathways for the valorization of lignin-derived aromatics.

Production from Sugars via the Shikimate Pathway

The shikimate pathway is a native metabolic route in many microorganisms for the biosynthesis of aromatic amino acids. By redirecting carbon flux from key intermediates, this pathway can be engineered to produce ccMA. The general pathway involves the conversion of glucose to 3-dehydroshikimate (3-DHS), which is then funneled through a series of enzymatic steps to ccMA.

The key enzymatic steps introduced into microbial hosts for ccMA production from glucose are:

- 3-dehydroshikimate dehydratase (AroZ): Converts 3-DHS to protocatechuic acid (PCA).
- Protocatechuate decarboxylase (AroY): Converts PCA to catechol.
- Catechol 1,2-dioxygenase (CatA): Cleaves the aromatic ring of catechol to form cis,cis-muconic acid.

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Production from Lignin-Derived Aromatics

Lignin, a complex aromatic polymer, is an abundant and underutilized component of biomass. Depolymerization of lignin releases a heterogeneous mixture of aromatic monomers, such as ferulate, p-coumarate, and vanillate, which can be biologically funneled into central aromatic intermediates like PCA and catechol, and subsequently converted to ccMA. This approach, often termed "lignin valorization," offers a route to value-added chemicals from a waste stream of the pulp and paper industry.

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Quantitative Data on Microbial *cis,cis*-Muconic Acid Production

A variety of microorganisms have been engineered for ccMA production. The following tables summarize key quantitative data from selected studies.

Table 1: Microbial Production of *cis,cis*-Muconic Acid from Sugars

Microorganism	Feedstock	Titer (g/L)	Yield (g/g or C-mol/C-mol)	Productivity (g/L/h)	Reference
Escherichia coli	Glucose	36.8	-	-	[3]
Escherichia coli	Glucose	59.2	-	-	[3]
Pseudomonas putida KT2440	Glucose, Xylose	33.7	0.46 mol/mol	0.18	[4]
Pseudomonas putida KT2440	Glucose, Xylose, CSL	47.2	0.50 C-mol/C-mol	0.49	[5]
Saccharomyces cerevisiae	Glucose	20.8	66.2 mg/g	0.139	[6]
Saccharomyces cerevisiae	Glucose	22.5	76.7 mg/g	0.19	[2]
Saccharomyces cerevisiae	Glucose	9.3	-	0.100	[7]
Corynebacterium glutamicum	Glucose	88.2	0.30 mol/mol	-	[8]

Table 2: Microbial Production of cis,cis-Muconic Acid from Lignin-Derived Aromatics

Microorganism	Feedstock	Titer (g/L)	Molar Yield (%)	Productivity (g/L/h)	Reference
Pseudomonas putida KT2440	p-Coumarate	>15	-	-	[1]
Corynebacterium glutamicum	Catechol	85	-	2.4	[9]
Corynebacterium glutamicum	Softwood Lignin Hydrolysate	1.8	-	-	[9]
Acinetobacter baylyi ADP1	Ferulate, p-Coumarate	-	83%	-	[10]
Pseudomonas putida B6-2	Biphenyl	-	95.3%	-	[11]
Pseudomonas putida B6-2	Naphthalene	-	100%	-	[11]
Escherichia coli	Ferulic Acid	1.4	>95% conversion	-	[12]

Chemical Synthesis of cis,cis-Dimethyl Muconate

cis,cis-Muconic acid produced via fermentation can be converted to its dimethyl ester through chemical esterification. This conversion is typically achieved via Fischer esterification, though care must be taken to minimize isomerization to the more thermodynamically stable trans,trans isomer.

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Experimental Protocols

Microbial Production and Purification of cis,cis-Muconic Acid

This protocol is a generalized procedure based on fed-batch fermentation of engineered *Pseudomonas putida*.

4.1.1. Inoculum Preparation

- Prepare a seed culture by inoculating a single colony of the engineered *P. putida* strain into a flask containing a suitable minimal medium (e.g., M9 medium) supplemented with a carbon source (e.g., 10 g/L glucose) and appropriate antibiotics.
- Incubate the culture at 30°C with shaking (e.g., 200 rpm) overnight or until a desired optical density is reached.

4.1.2. Fed-Batch Fermentation

- Sterilize the bioreactor containing the initial batch medium. The medium composition should be optimized for the specific strain and process.
- Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.
- Control the fermentation parameters: maintain the temperature at 30°C, pH at 7.0 (controlled with addition of a base, e.g., NH₄OH), and dissolved oxygen above 20% by adjusting agitation and aeration rates.
- Initiate the feeding of a concentrated solution of the carbon source (e.g., a mixture of glucose and xylose) and other necessary nutrients once the initial carbon source is depleted. The feed rate should be controlled to maintain a low substrate concentration in the bioreactor to avoid overflow metabolism.
- Continue the fed-batch cultivation for the desired duration, monitoring cell growth (OD600) and ccMA concentration by HPLC.

4.1.3. Purification of cis,cis-Muconic Acid

- Harvest the fermentation broth and remove the microbial cells by centrifugation or microfiltration.
- Treat the cell-free supernatant with activated carbon to remove colored impurities.[5]
- Acidify the clarified broth to a pH of approximately 2.0 using a strong acid (e.g., H₂SO₄) to precipitate the ccMA.[5]
- Cool the acidified broth to enhance precipitation (e.g., 4°C).
- Collect the precipitated ccMA crystals by filtration.
- Wash the crystals with cold, acidified water and dry under vacuum.

Synthesis and Purification of cis,cis-Dimethyl Muconate

This protocol describes the Fischer esterification of ccMA.

4.2.1. Esterification Reaction

- Suspend cis,cis-muconic acid in an excess of methanol in a round-bottom flask equipped with a reflux condenser.
- Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
- Heat the mixture to reflux and maintain for a specified period (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.[13]
- After the reaction is complete, cool the mixture to room temperature.

4.2.2. Purification of cis,cis-Dimethyl Muconate

- Concentrate the reaction mixture under reduced pressure to remove the excess methanol.
- Dissolve the residue in an organic solvent such as ethyl acetate.
- Wash the organic phase with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

- Dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
- Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude cis,cis-dimethyl muconate.
- Further purification can be achieved by column chromatography on silica gel if necessary.

Applications of cis,cis-Dimethyl Muconate

Platform Chemical for Polymer Synthesis

The primary application of ccDM is as a monomer for the synthesis of novel polymers. Its conjugated diene system allows for various polymerization reactions, including radical polymerization and Diels-Alder reactions. The resulting polymers have potential applications as bio-based alternatives to petroleum-derived plastics and resins. The presence of double bonds in the polymer backbone also offers opportunities for post-polymerization modification to tune the material properties.

Potential in Drug Development

While direct applications of cis,cis-dimethyl muconate in drug development are not yet well-established in the scientific literature, its chemical structure suggests potential as a scaffold or intermediate in medicinal chemistry. The conjugated diene and ester functionalities provide reactive sites for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.

Muconic acid and its derivatives are recognized for their potential use in the synthesis of pharmaceuticals and agrochemicals.^[14] The rigid, unsaturated backbone of ccDM could serve as a unique building block for the synthesis of complex molecules with potential biological activity. Further research is needed to explore the derivatization of ccDM into novel compounds and to evaluate their pharmacological properties. While some studies have investigated the antimicrobial and cytotoxic effects of other unsaturated esters, specific data for cis,cis-dimethyl muconate is currently limited.

Conclusion

cis,cis-Dimethyl muconate represents a valuable and versatile platform chemical derivable from renewable biomass resources. Significant progress has been made in the microbial production

of its precursor, cis,cis-muconic acid, from both sugars and lignin, with impressive titers, yields, and productivities achieved in various engineered microorganisms. The subsequent chemical conversion to ccDM provides a more tractable molecule for further chemical synthesis. While the primary application of ccDM is currently in the realm of polymer chemistry, its unique chemical structure holds potential for exploration in other areas, including the synthesis of novel pharmaceutical intermediates. Continued research and development in both the upstream biotechnological production and downstream chemical valorization will be crucial to fully realize the potential of this promising bio-based platform chemical.

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